molecular formula C22H31N3O B12710417 Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1'-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(4-morpholinyl)ethyl)- CAS No. 93464-34-7

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1'-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(4-morpholinyl)ethyl)-

Cat. No.: B12710417
CAS No.: 93464-34-7
M. Wt: 353.5 g/mol
InChI Key: TYLLWPZSHLOXSP-UHFFFAOYSA-N
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Description

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(4-morpholinyl)ethyl)- is a complex organic compound known for its unique spiro structure This compound is characterized by a spiro linkage between a benzodiazepine and a cyclopentane ring, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(4-morpholinyl)ethyl)- typically involves multi-step organic reactions. One common method includes the condensation of an o-phenylenediamine derivative with a cyclopentanone derivative under acidic conditions, followed by cyclization and spiro formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions and the use of automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(4-morpholinyl)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(4-morpholinyl)ethyl)- is studied for its potential as a pharmacophore. It may interact with various biological targets, making it a candidate for drug development .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, including neurological disorders and cancers .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(4-morpholinyl)ethyl)- involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(4-morpholinyl)ethyl)- lies in its spiro structure, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

93464-34-7

Molecular Formula

C22H31N3O

Molecular Weight

353.5 g/mol

IUPAC Name

4-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)morpholine

InChI

InChI=1S/C22H31N3O/c1-2-9-21-20(7-1)23-19-8-5-6-18(19)22(10-3-4-11-22)25(21)13-12-24-14-16-26-17-15-24/h1-2,7,9,18H,3-6,8,10-17H2

InChI Key

TYLLWPZSHLOXSP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCN5CCOCC5

Origin of Product

United States

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